
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride” is a chemical compound that is used for the preparation of N-sulfonamido polycyclic pyrazolyl compounds for treatment of cognitive disorders . It is a part of the trifluoromethylpyridine (TFMP) derivatives which are key structural motifs in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The process for the preparation of 2-fluoro-6-(trifluoromethyl)pyridine involves fluorination carried out in vapor phase or liquid phase .Applications De Recherche Scientifique
Environmental Detection and Analysis
Identification of Novel Polyfluorinated Ether Sulfonates as PFOS Alternatives
This study highlights the detection of fluorinated compounds, including 6:2 Cl-PFAES, an alternative to PFOS, in municipal sewage sludge across China. The research emphasizes the environmental presence of these compounds, suggesting their widespread use and persistence. The study also identified new polyfluorinated contaminants, demonstrating the evolving landscape of fluorinated substances in the environment (Ruan et al., 2015).
Material Science and Polymer Chemistry
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Research into fluorinated polyamides containing pyridine and sulfone moieties explores the creation of materials with high thermal stability and low dielectric constants. This work demonstrates the potential of fluorinated compounds in developing new materials with desirable properties for various applications, from electronics to coatings (Liu et al., 2013).
Environmental Chemistry and Toxicology
Cytotoxicity of Novel Fluorinated Alternatives to Long-Chain PFAS
Investigating the cytotoxicity of fluorinated alternatives to traditional perfluoroalkyl substances (PFASs) offers insight into the safety and environmental impact of these new compounds. This research contributes to understanding the biological effects of fluorinated alternatives, which is crucial for developing safer chemicals (Sheng et al., 2017).
Analytical Chemistry and Method Development
Trifluoromethanesulfonyl Chloride for Identification of Functional Groups
The use of trifluoromethanesulfonyl chloride in fluorine-19 nuclear magnetic resonance spectrometry illustrates the application of fluorinated reagents in analytical chemistry. This method enables the identification of various functional groups, showcasing the versatility of fluorinated compounds in enhancing analytical techniques (Shue & Yen, 1982).
Environmental Science
Atmospheric Chlorinated Polyfluorinated Ether Sulfonate in Dalian, China
This study reports the atmospheric presence of Cl-PFESA, a PFOS alternative, highlighting the environmental distribution and potential risks of new fluorinated surfactants. The research underscores the importance of monitoring and evaluating the environmental impact of fluorinated compounds (Liu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4NO2S/c7-15(13,14)3-1-2-4(6(9,10)11)12-5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUCQLBMZBTSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

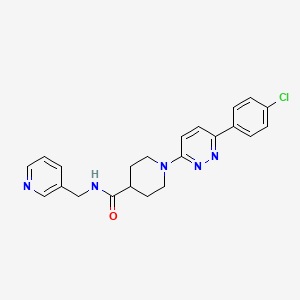
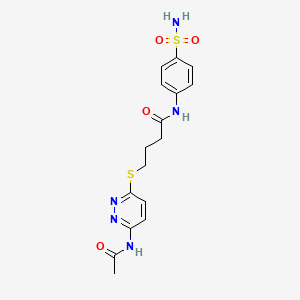


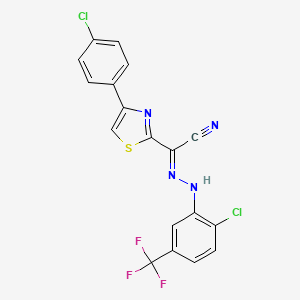
![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)
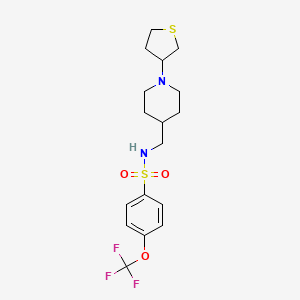
![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)
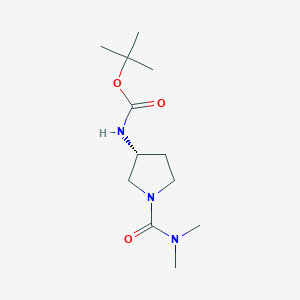
![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
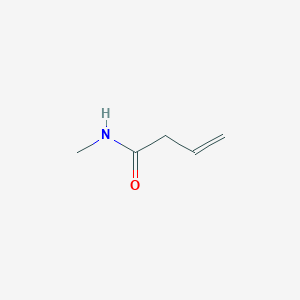
![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)
